6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine belongs to the class of triazolopyridazines, which are bicyclic heterocyclic compounds containing a pyridazine ring fused with a triazole ring. These compounds are known for their diverse biological activities and have attracted significant attention in medicinal chemistry research [, ].
Synthesis Analysis
Reaction of 3-chloro-6-hydrazinopyridazine with various reagents: For example, reacting 3-chloro-6-hydrazinopyridazine with a suitable thioformimidate can lead to the formation of the triazolopyridazine core [].
Cyclization of pyridazine precursors: This approach involves building the triazole ring onto an existing pyridazine derivative. For instance, reacting a hydrazinopyridazine with formic acid can facilitate cyclization to form the triazole moiety [, ].
Nucleophilic substitution reactions: This method allows for modification of the substituents on the triazolopyridazine scaffold. For instance, the chlorine atom at position 6 can be substituted with various nucleophiles, such as amines or alkoxides [].
Molecular Structure Analysis
Computational methods, such as density functional theory (DFT) calculations, could be employed to predict the optimized geometry, bond lengths, bond angles, and other structural parameters of this compound. Hirshfeld surface analysis could be used to investigate intermolecular interactions, such as hydrogen bonding and π-π stacking [, ].
Mechanism of Action
Inhibition of enzymes: Triazolopyridazines have been reported to inhibit enzymes involved in various biological processes, such as α-glucosidase and α-amylase [].
Interaction with receptors: These compounds could interact with specific receptors in the body, modulating their activity and downstream signaling pathways [].
DNA/RNA binding: Some triazolopyridazines might exhibit their biological effects by interacting with DNA or RNA, interfering with cellular processes such as replication or transcription [].
Applications
Medicinal chemistry: This compound could serve as a starting point for developing new drug candidates targeting various diseases. Specifically, it could be explored for:
Antifungal activity: Triazolopyridazines have shown promising antifungal properties, and this compound could be further investigated for developing novel antifungal agents [, , ].
Antibacterial activity: Some triazolopyridazines exhibit antibacterial activity, prompting further research into their potential as antibacterial drugs [, , ].
Anticancer activity: While not extensively explored, certain triazolopyridazines have shown anticancer potential, encouraging further investigation into this area [, ].
Antiviral activity: There is evidence of antiviral activity associated with some triazolopyridazines, making this compound a potential candidate for antiviral drug discovery [, ].
Compound Description: This compound was synthesized and its structure elucidated using X-ray crystallography. [] The molecule exhibits C-H…F and C-H…N intermolecular hydrogen bonds. [] Molecular docking studies were conducted to assess its potential as an antifungal agent against Fusarium oxysporum. []
Relevance: This compound shares the core 6-chloro[1,2,4]triazolo[4,3-b]pyridazine structure with the target compound, 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine. The key difference lies in the substitution at the 3-position, where the target compound has a trifluoromethyl group, while this related compound possesses a (4-fluorophenoxy)methyl substituent. This difference in substituents likely influences their respective biological activities and physicochemical properties.
Compound Description: CMTP's structure was determined through single-crystal X-ray diffraction and spectroscopic methods (NMR, IR, mass spectrometry). [] This compound displays two types of intermolecular hydrogen bonds, C-H…O and C-H…N. [] DFT calculations were employed to correlate theoretical and experimental data. [] Further research explored its antioxidant properties via in vitro studies and molecular docking. []
Relevance: CMTP shares the core 6-chloro[1,2,4]triazolo[4,3-b]pyridazine structure with 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine. The difference lies in the substituent at the 3-position. CMTP has a (4-methylphenoxy) methyl group, while the target compound possesses a trifluoromethyl group at the same position. This difference in substituents likely influences their respective biological activities and physicochemical properties.
Compound Description: Synthesized from dichloropyridazine and tolyltetrazole, this compound exhibits a planar molecular structure with an intramolecular C—H⋯N hydrogen bond. [] In its crystal form, the molecules arrange as dimers interconnected through π–π interactions. []
Relevance: This compound and 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine both belong to the 6-chloro[1,2,4]triazolo[4,3-b]pyridazine family. The key difference is the substituent at the 3-position: a 3-methylphenyl group in this related compound compared to a trifluoromethyl group in the target compound. This variation is significant for comparing structure-activity relationships within this class of compounds.
Compound Description: This compound serves as a versatile precursor for various derivatives due to its reactive chloromethyl group, enabling nucleophilic substitution reactions. [] Studies have investigated its lipophilicity in comparison to its acetate and the corresponding 3-methyl tetrazolopyridazine derivative. [] The compound demonstrates a tendency to form layered structures in its crystal form, often co-crystallizing with acetic acid. []
Relevance: Sharing the 6-chloro[1,2,4]triazolo[4,3-b]pyridazine scaffold with the target compound, 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, this compound differs in its 3-position substituent. While 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine has a trifluoromethyl group, this compound possesses a chloromethyl group. This difference significantly influences their reactivity and potential applications in synthetic chemistry.
3-(α- and β-D-arabinofuranosyl)-6-chloro-1,2,4-triazolo[4,3-b]pyridazine
Compound Description: These two isomeric compounds are C-nucleosides, meaning the sugar moiety (D-arabinofuranose) is directly attached to the pyridazine ring carbon instead of a nitrogen atom. [] They were synthesized from D-galactose, D-glucose, D-mannose, and protected D-mannofuranose derivatives through a multistep procedure. [] The β-anomer's structure was confirmed by single-crystal X-ray diffraction analysis. []
Relevance: These compounds are structurally related to 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine by sharing the core 6-chloro[1,2,4]triazolo[4,3-b]pyridazine structure. The difference lies in the substituent at the 3-position. While the target compound features a trifluoromethyl group, these C-nucleosides have a D-arabinofuranosyl group at this position. This significant structural modification introduces chirality and potentially alters the compounds' interactions with biological targets, making them interesting for medicinal chemistry investigations.
Compound Description: This compound is characterized by its layered crystal structure, stabilized by C—H⋯N and Cl⋯Cl interactions. [] The presence of chlorine atoms in both the 3- and 6-positions, along with the methylene spacer at the 3-position, differentiates it from other related compounds.
6‐Chloro‐1,2,4‐triazolo[4,3‐b]pyrido[2,3‐d]‐pyridazine and 6‐Chloro‐1,2,4‐triazolo[4,3‐b]pyrido[3,2‐d]pyridazine
Compound Description: These two isomeric compounds are tricyclic systems incorporating an additional pyridine ring to the triazolopyridazine core. [] They were synthesized from the reaction of 5,8-dichloropyrido[2,3-d]pyridazine with hydrazine hydrate, followed by cyclization with formic acid. []
Relevance: These compounds are related to 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine through their shared 6-chloro[1,2,4]triazolo[4,3-b]pyridazine framework. The major distinction lies in the fusion of an additional pyridine ring to the core structure, leading to tricyclic systems. This structural expansion can significantly impact their physicochemical properties and potential biological activities.
Compound Description: CL 218872 is notable for its potential anxiolytic properties and has undergone extensive characterization. [, , ] Its structure features a trifluoromethyl group at the meta position of the phenyl ring attached to the triazolopyridazine core. [, , ] Studies have focused on its purification, identification, benzodiazepine binding site occupancy, and pharmacological profile. [, , ]
Relevance: While both CL 218872 and 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine contain the trifluoromethyl substituent, their positions differ. CL 218872 has the trifluoromethyl group on the phenyl ring at the 6-position of the triazolopyridazine, whereas the target compound has it directly attached to the triazole ring. This subtle difference in substitution pattern can lead to significant alterations in their binding affinities and pharmacological profiles. , ,
Compound Description: This compound is a key intermediate for synthesizing various 6-chloro[1,2,4]triazolo[4,3-b]pyridazine derivatives. [] Its structure contains an ethoxycarbonylmethyl group at the 3-position and a benzoyl group on the nitrogen atom of the triazole ring.
Relevance: This compound is a synthetic precursor to the 6-chloro[1,2,4]triazolo[4,3-b]pyridazine family, making it structurally related to 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine. The key difference is the substituent at the 3-position, where the target compound has a trifluoromethyl group, and this compound has a more complex ethoxycarbonylmethyl group. This highlights its utility in synthetic chemistry for introducing diverse functionalities at the 3-position.
Compound Description: This class of compounds, characterized by a hydroxyl group at the 5-position and a carbonyl group at the 6-position of the triazolopyridazine ring, was synthesized via rearrangement reactions of 6-hydroxyalkoxy-1,2,4-triazolo[4,3-b]pyridazines. []
Relevance: Although lacking the chlorine substituent at the 6-position, these compounds share the core triazolo[4,3-b]pyridazine structure with 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine. The presence of the hydroxyl and carbonyl groups significantly alters the electronic properties and potential reactivity of the ring system, offering a different perspective on the structure-activity relationships within this class of compounds.
Compound Description: This series of compounds, designed and synthesized for their potential herbicidal activity, demonstrated significant inhibition of chlorophyll content and growth in Spirodela polyrhiza. [, ] Quantitative structure-activity relationship (QSAR) studies highlighted the importance of molecular hydrophobicity (LogP) for their biological activity. [, ]
Relevance: While these compounds share the triazolo[4,3-b]pyridazine core with 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, several key differences exist. These compounds feature a methyl group at the 6-position, a 3-(trifluoromethyl)phenyl substituent at the 8-position, and a carbonyl group at the 3-position, leading to a different saturation state within the pyridazine ring. These structural modifications underscore the diverse range of compounds accessible by modifying the triazolopyridazine scaffold and their potential applications in various fields, including agriculture. ,
Compound Description: This compound, synthesized and characterized using various spectroscopic techniques (1H NMR, 13C NMR, FTIR, MS) and X-ray diffraction, demonstrated good agreement between experimental and DFT-calculated structural parameters. [] Its crystal structure revealed the presence of intermolecular interactions contributing to its stability.
Relevance: Although this compound possesses the closely related triazolopyridine core instead of the triazolopyridazine, it's worth noting due to the shared features with 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine. Both compounds have a chlorine atom at the 6/8 position and an aromatic substituent at the 3-position. These structural similarities, despite belonging to different core heterocycles, offer insights into potential bioisosteric replacements and their impact on biological activity.
Compound Description: This compound, featuring a pyrrolidinyl substituent at the 7-position, was synthesized as part of an investigation exploring the reactions of secondary amines with 3,4,5-trichloropyridazine. [] The study aimed to understand the regioselectivity of nucleophilic substitutions on the pyridazine ring and the subsequent cyclization to form the triazolopyridazine system.
Relevance: Although lacking a chlorine substituent at the 6-position, this compound and 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine share the core triazolo[4,3-b]pyridazine scaffold. The presence of the pyrrolidinyl group at the 7-position, a position unexplored in most other related compounds, highlights the possibility of introducing diverse substituents on the pyridazine ring to modulate the compound's properties.
Compound Description: This series of compounds, characterized by substituted phenyl groups at both the 3- and 6-positions of the triazolopyridazine ring, was investigated for their antifungal and antibacterial activities. [, ] Structure-activity relationship studies revealed that the nature and position of substituents on the phenyl rings influenced their potency.
Compound Description: Compound 10k, containing both triazole and triazine rings, exhibited potent inhibitory activities against α-glucosidase and α-amylase enzymes, suggesting potential applications for managing diabetes mellitus. [] Kinetic studies were performed to understand its mechanism of inhibition. []
Relevance: Although not a direct analog, compound 10k shares the triazole ring and trifluoromethyl substituent with 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine. This comparison showcases how variations in the core heterocyclic scaffold, while maintaining specific substituents, can lead to compounds with different biological activities and therapeutic applications.
Compound Description: This series of compounds, incorporating an imidazole ring linked to the phenyl substituent at the 6-position of the triazolopyridazine, was evaluated for positive inotropic and cardiac phosphodiesterase inhibitory activity. [] Structure-activity relationship studies revealed that the fused bicyclic pyridazines were less potent than the corresponding 3(2H)-pyridazinone analogs.
Relevance: These compounds highlight the structural diversity achievable by modifying the triazolo[4,3-b]pyridazine scaffold, offering comparisons with 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine. The presence of the imidazole ring and the lack of chlorine substitution at the 6-position showcase the impact of specific structural features on biological activity within this class of compounds.
Compound Description: The crystal structure of this triazolopyridine derivative, characterized by a phenol group at the 4-position and a chlorine atom at the 8-position, was elucidated using X-ray crystallography. [] The study revealed the significance of intermolecular O-H…Cl and C-H…O hydrogen bonds in stabilizing its solid-state structure.
Relevance: Similar to compound 12, this compound shares the closely related triazolopyridine core with 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine. The presence of a chlorine atom at the 8-position and an aromatic substituent (phenol group) further emphasizes the structural similarities between these two classes of compounds. Analyzing such closely related structures is crucial for understanding the influence of specific heteroatoms and substitution patterns on the physicochemical properties and potential biological activities of these compounds.
Compound Description: This series of compounds, incorporating a 1,2,4-triazole ring fused to a 1,4,2,6-dithiadiazine 6,6-dioxide core and featuring various 2-aminoalkanoyl substituents, was synthesized and evaluated for fungicidal activity. [] The study aimed to explore the impact of structural modifications on their antifungal efficacy against Aspergillus niger, Fusarium oxisporum, and Cephalosporium saccharii.
Relevance: Although structurally distinct from 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, these compounds share the common feature of incorporating a 1,2,4-triazole ring. This highlights the versatility of this heterocyclic motif in medicinal chemistry and its presence in diverse chemotypes with potential applications in various therapeutic areas.
Compound Description: These two novel heterocyclic ring systems were synthesized as part of a study exploring the reactivity of 6-chloro[1]benzothieno[2,3-c]quinoline. [] The synthesis involved converting the chloro derivative to the corresponding hydrazine, followed by reactions with formic acid and nitrous acid to yield the triazole and tetrazole derivatives, respectively.
Relevance: These compounds, despite being structurally distinct from 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, highlight the broader context of synthesizing fused heterocyclic systems containing triazole or tetrazole rings. The strategies employed in their synthesis and the exploration of their properties can provide valuable insights into developing new compounds with potentially useful biological activities.
thieno[3′,2′:4,5]thieno[2,3-c]naphtho-[1,2-f][1,2,4]triazolo[4,3-a]quinoline and thieno[3′,2′:4,5]-thieno[2,3-c]naphtho[1,2-f]tetrazolo[1,5-a]quinoline
Compound Description: These compounds are polycyclic heterocycles that incorporate a thieno[3′,2′:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline core, further functionalized with either a triazole or a tetrazole ring. [] Their synthesis involved a photocyclization step, followed by modifications to introduce the desired heterocycles.
Relevance: These complex structures, while not directly analogous to 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, showcase the broader field of heterocyclic chemistry and the potential for creating diverse scaffolds containing triazole and tetrazole rings. The synthetic strategies employed and the exploration of their properties can contribute to a better understanding of structure-activity relationships and guide the development of new compounds with improved pharmacological profiles.
Compound Description: This group of compounds combines a 1,2,4-triazole ring with a 2H-pyrano[3,2-e]pyridine moiety. [, ] Synthetic routes involved the conversion of a pyrano[2,3-b]pyridine carboxylic acid derivative to the corresponding hydrazine, followed by cyclization with various acids or acid chlorides.
Relevance: While structurally distinct from 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, the presence of the 1,2,4-triazole ring in these compounds highlights its importance in medicinal chemistry and its occurrence in diverse chemical scaffolds. Studying these compounds can contribute to a broader understanding of the structure-activity relationships of triazole-containing molecules. ,
Compound Description: These compounds feature either a [, , ]triazolo[4,3-a]benzimidazole or a [, , ]triazolo[3,4-b]quinazolin-5-one core, with an arylazo substituent at the 3-position. [] The synthesis involved reacting 3-chloro-1,5-diarylformazans with 2-mercaptobenzimidazole or 2,3-dihydro-2-thioxoquinazolin-4(1H)-one derivatives.
Relevance: Although structurally distinct from 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, these compounds emphasize the presence of 1,2,4-triazole rings in diverse heterocyclic systems. Studying these variations contributes to a broader understanding of the reactivity and properties of triazole-containing compounds.
Compound Description: These compounds were designed and synthesized to explore their potential antiviral activity, particularly against the hepatitis A virus (HAV). [] The compounds were prepared from 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione as a starting material.
Relevance: These compounds share the triazolo[4,3-b]pyridazine core with 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, but with a phenyl group at the 6-position instead of chlorine. This difference, along with the varied substituents at the 3-position, offers insights into the structure-activity relationships within this class of compounds, especially regarding their antiviral activity.
Compound Description: This series of compounds combines indole, 1,2,4-triazole, pyridazine, and quinoxaline rings into complex heterocyclic systems. [] Their synthesis involved the condensation of a triazolethione derivative with aromatic aldehydes, followed by a coupling reaction with 2,3-bis(bromomethyl)quinoxaline.
Relevance: Although structurally distinct from 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, the presence of the 1,2,4-triazole and pyridazine rings in these compounds highlights the versatility of these heterocyclic motifs in constructing diverse chemical entities with potential biological activities.
6-benzyloxy-7,8-dihydro-8-phenyl-3-trifluoromethyl-s-triazolo[4,3-b]pyridazine and 5-benzyl-5,6,7,8-tetrahydro-8-phenyl-3-trifluoromethyl-s-triazolo[4,3-b]pyridazin-6-one
Compound Description: These two isomeric compounds, featuring a trifluoromethyl group at the 3-position and variations in the saturation and substitution of the pyridazine ring, were structurally characterized using X-ray crystallography. [] The study highlighted the conformational differences arising from variations in bonding at N5 and the puckering of the pyridazine ring.
Relevance: Both these compounds share the trifluoromethyl substituent at the 3-position with 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, emphasizing the significance of this group in modulating the compound's properties. Despite variations in the pyridazine ring's saturation and substitution pattern, their structural similarities offer valuable insights into the conformational preferences and potential for developing new analogs.
Compound Description: This Schiff base, incorporating a triazolopyridine core with a chlorine atom at the 8-position and a (dimethylamino)benzylidene group at the 3-position, was synthesized and characterized. [] The compound showed promising antifungal activity against Stemphylium lycopersici. []
Relevance: Similar to compounds 12 and 17, this compound possesses the triazolopyridine core, showcasing its prevalence in medicinal chemistry. While structurally distinct from 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, the presence of a chlorine atom at the 8-position and an aromatic substituent at the 3-position highlights the recurring structural motifs in these related compounds.
Pyrimidine-containing Heterocycles Derived from 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Compound Description: This series of compounds, incorporating a pyrimidine ring linked to various heterocyclic moieties like triazoles, benzimidazoles, and pyridines, was synthesized and evaluated for antimicrobial activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Norcotinine, also known as (RS)-norcotinine or demethylcotinine, belongs to the class of organic compounds known as pyridines and derivatives. Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms. Norcotinine is soluble (in water) and a very weakly acidic compound (based on its pKa). Norcotinine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, norcotinine is primarily located in the cytoplasm. Norcotinine and formaldehyde can be biosynthesized from cotinine through the action of the enzyme cytochrome P450 2A6. In humans, norcotinine is involved in the nicotine metabolism pathway and the nicotine action pathway. Norcotinine is a member of pyrrolidines and a member of pyridines.
Imetit is an imidothiocarbamic ester that consists of isothiourea in which the thiol hydrogen is substituted by a 2-(imidazol-4-yl)ethyl group. An extremely potent, high affinity agonist at H3 and H4 receptors (Ki values are 0.3 and 2.7 nM respectively). Induces shape change in eosinophils with an EC50 of 25 nM. Centrally active following systemic administration. It has a role as a H3-receptor agonist and a H4-receptor agonist. It is a member of imidazoles and an imidothiocarbamic ester. It is a conjugate base of an imetit(2+).
Malvalic acid is a long-chain cyclopropenyl fatty acid comprising 8-heptadecenoic acid having a cyclopropene ring arising from the linking of C-8 and C-9 by a methylene substituent. It is a cyclopropenyl fatty acid, a long-chain fatty acid and a monounsaturated fatty acid.
1,4-bis(2-ethylhexyl) sulfosuccinate is a diester and an organosulfonic acid. Docusate, or dioctyl sulfosuccinate, is a stool softener indicated for the treatment of constipation. Docusate acts by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass. Docusate can be orally or rectally administered. Docusate is on the World Health Organization's List of Essential Medicines. However the effectiveness of docusate in treating constipation remains unclear, as several studies report docusate to be no more effective than placebo for increasing the frequency of stool or stool softening. Recently there has been pressure to stop prescribing docusate as it has been identified as an ineffective medicine. Additionally, it does not appear to lessen symptoms associated with constipation such as abdominal cramps. Still docusate is available in over-the-counter products as a common laxative. Docusate is an orally available, over-the-counter laxative and stool softener used to treat or prevent constipation. Docusate has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury with jaundice. Docusate is a dioctyl salt and an emollient laxative, with stool-softening activity. Upon administration, docusate decreases surface tension and emulsification of fecal matter and allows water to penetrate and mix with stool. As a result, it softens the stool. All-purpose surfactant, wetting agent, and solubilizer used in the drug, cosmetics, and food industries. It has also been used in laxatives and as cerumenolytics. It is usually administered as either the calcium, potassium, or sodium salt. See also: Docusate Sodium (has salt form); Docusate Calcium (has salt form).